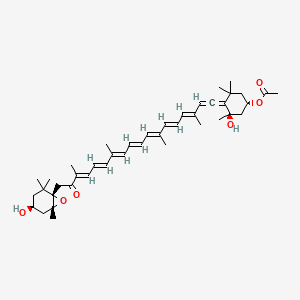
岩藻黄素
描述
科学研究应用
岩藻黄质在各个领域都有着广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Fucoxanthin plays a significant role in biochemical reactions, particularly in the light-harvesting complexes of photosynthetic organisms. It interacts with chlorophyll-protein complexes, aiding in photoprotection and light utilization for photosynthesis . Fucoxanthin also exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation . It interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and thereby reducing inflammation .
Cellular Effects
Fucoxanthin influences various cellular processes, including cell growth, apoptosis, and autophagy. In cancer cells, fucoxanthin induces cell cycle arrest, apoptosis, and autophagy, leading to the inhibition of cell proliferation . It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, reducing inflammation and promoting cell survival . Additionally, fucoxanthin modulates gene expression related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, fucoxanthin exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as COX-2 and iNOS, reducing the production of pro-inflammatory mediators . Fucoxanthin also activates the AMP-activated protein kinase (AMPK) pathway, enhancing cellular energy metabolism and reducing lipid accumulation . Furthermore, it modulates the expression of genes involved in apoptosis and cell cycle regulation, such as B-cell lymphoma 2 (Bcl-2) and cyclin-dependent kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fucoxanthin change over time due to its stability and degradation. Fucoxanthin is prone to degradation upon exposure to light, heat, and oxygen, which can affect its bioactivity . Long-term studies have shown that fucoxanthin and its metabolites, such as fucoxanthinol, exhibit sustained antioxidant and anti-inflammatory effects in vitro and in vivo . The stability of fucoxanthin can be enhanced through encapsulation techniques, improving its bioavailability and efficacy .
Dosage Effects in Animal Models
The effects of fucoxanthin vary with different dosages in animal models. At low to moderate doses, fucoxanthin exhibits beneficial effects such as reducing body weight, improving lipid metabolism, and enhancing insulin sensitivity . At high doses, fucoxanthin may cause adverse effects such as liver toxicity and oxidative stress . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Fucoxanthin is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle, pentose phosphate pathway, and glycolysis . It interacts with enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), regulating lipid metabolism and reducing lipid accumulation . Fucoxanthin also modulates the expression of genes involved in glucose metabolism, enhancing insulin sensitivity and glucose uptake .
Transport and Distribution
Fucoxanthin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the intestine and transported to different tissues via the bloodstream . Fucoxanthin interacts with transporters and binding proteins, facilitating its uptake and distribution . It accumulates in tissues such as the liver, adipose tissue, and brain, where it exerts its bioactive effects .
Subcellular Localization
Fucoxanthin is localized in specific subcellular compartments, influencing its activity and function. In photosynthetic organisms, fucoxanthin is primarily localized in the chloroplasts, where it forms complexes with chlorophyll-protein for light harvesting . In mammalian cells, fucoxanthin and its metabolites are distributed in the cytoplasm and mitochondria, where they exert antioxidant and anti-inflammatory effects . The subcellular localization of fucoxanthin is crucial for its bioactivity and therapeutic potential.
准备方法
合成路线和反应条件
岩藻黄质可以通过多种方法从褐藻中提取。 一种常见的方法是超声波辅助提取,从羊栖菜中获得粗提物,然后通过洗脱-挤压逆流色谱分离 . 最佳制备条件包括使用正己烷-乙醇-水 (20:9:11, v:v:v) 作为两相溶剂体系,流动相流速为 5 毫升/分钟,转速为 800 转/分钟,负载量为 60 毫克/10 毫升,温度为 25°C . 该方法可制得高纯度的岩藻黄质。
工业生产方法
岩藻黄质的工业生产通常涉及大规模提取和纯化技术。 一种新方法是“糖析法”,它利用葡萄糖在乙腈水模型体系中引发相分离 . 该方法已被证明可以有效地从冰岛食用海藻中提取岩藻黄质 . 其他传统方法包括柱层析、制备薄层层析和高效液相层析 .
化学反应分析
岩藻黄质会发生各种化学反应,包括氧化、还原和取代反应。 它对光、pH 值、氧气、高温和重金属等外部因素高度敏感,这些因素会导致其降解 . 这些反应中常用的试剂包括氧化剂、还原剂和各种溶剂。 这些反应形成的主要产物包括岩藻黄质醇和海鞘黄质 .
相似化合物的比较
岩藻黄质在类胡萝卜素中独一无二,因为它具有独特的化学结构,包括烯丙基键、环氧化物和共轭羰基 . 类似的化合物包括其他类胡萝卜素,如β-胡萝卜素、叶黄素和虾青素。 与这些化合物相比,岩藻黄质显示出优异的抗肥胖、抗糖尿病和抗癌特性 . 其独特的结构也有助于其在某些条件下的更高的生物活性
和稳定性 .
属性
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWWTRQNNRNTPU-ABBNZJFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)C[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031617 | |
| Record name | Fucoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-86-8 | |
| Record name | Fucoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fucoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fucoxanthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (β,β-Caroten-8(5H)-one, 6',7'-didehydro-5,6-epoxy-4',5',6,7-tetrahydro-3,3',5'-trihydroxy-, (3S,3'S,5R,5'R,6S,6'R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUCOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06O0TC0VSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
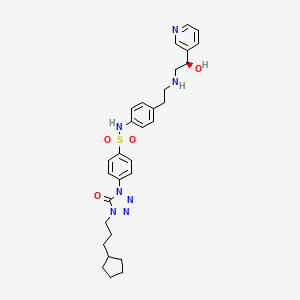
![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
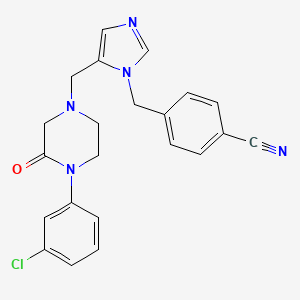
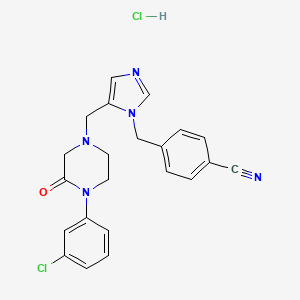
![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)
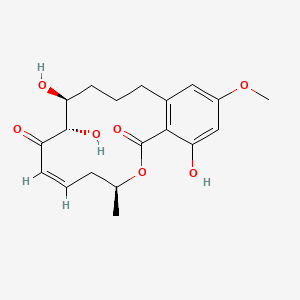
![2-[3-Chloro-4-[3-[[7-propyl-3-(trifluoromethyl)-1,2-benzoxazol-6-yl]oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1674104.png)
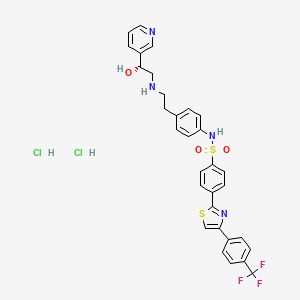
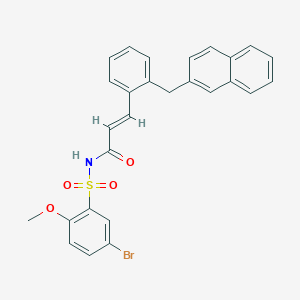
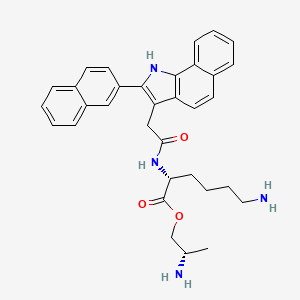
![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)
![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)
